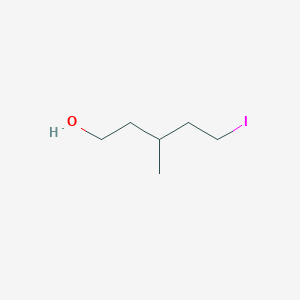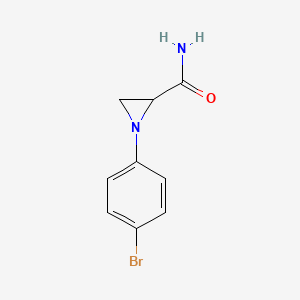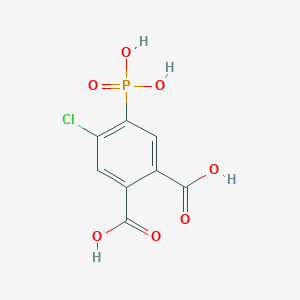![molecular formula C11H14S B15173101 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene CAS No. 918340-92-8](/img/structure/B15173101.png)
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethylsulfanyl group and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene can be achieved through several methods. One common approach involves the reaction of 3-methylbenzene with ethylsulfanylacetylene under specific conditions to introduce the ethylsulfanyl and vinyl groups onto the benzene ring. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, chlorine, and sulfuric acid are employed for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The vinyl group provides additional sites for chemical modification, allowing for the creation of derivatives with tailored properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(Methylsulfanyl)ethenyl]-3-methylbenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-[2-(Ethylsulfanyl)ethenyl]benzene: Lacks the methyl group on the benzene ring.
1-[2-(Ethylsulfanyl)ethenyl]-4-methylbenzene: The methyl group is positioned differently on the benzene ring.
Uniqueness
1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene is unique due to the specific positioning of the ethylsulfanyl and vinyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
918340-92-8 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
1-(2-ethylsulfanylethenyl)-3-methylbenzene |
InChI |
InChI=1S/C11H14S/c1-3-12-8-7-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3 |
Clé InChI |
SEMAXRICLWKXPT-UHFFFAOYSA-N |
SMILES canonique |
CCSC=CC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)


![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)



![1-{4-[2,4-Bis-(1,1-dimethyl-propyl)-phenoxy]-butyl}-2,3-dimethyl-pyridinium](/img/structure/B15173081.png)

